2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine and fluorine atoms onto the benzene ring. Detailed synthetic routes and reaction conditions are documented in the literature. Notably, pinacol boronic esters play a crucial role in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide consists of a benzene ring substituted with chlorine, fluorine, and a piperidine moiety. The methanesulfonyl group is attached to the piperidine nitrogen. Refer to the 2D and 3D representations for a visual depiction .
Chemical Reactions Analysis
- Protodeboronation : Protodeboronation of alkyl boronic esters using a radical approach can lead to the removal of the boron group. This transformation is valuable for functionalization . Hydromethylation : When paired with a Matteson–CH~2~–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation. This transformation is not well-explored but has potential applications .
Future Directions
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O4S/c1-23-15(6-8-19(9-7-15)24(2,21)22)10-18-14(20)13-11(16)4-3-5-12(13)17/h3-5H,6-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCJSQKIAXHWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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